sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-ethoxycarbonyl-3-oxoinden-1-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4.Na/c1-2-16-12(15)9-10(13)7-5-3-4-6-8(7)11(9)14;/h3-6,13H,2H2,1H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKHSPTYCZGXAV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C1=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate typically involves the reaction of ethyl acetoacetate with trans-chalcone in the presence of sodium hydroxide. The process includes a Michael addition followed by an aldol condensation reaction. The reaction is carried out in ethanol under reflux conditions for about an hour, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Synthesis
Sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate serves as a versatile building block in organic chemistry. It is often used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as condensation and cyclization reactions.
Key Reactions:
- Knoevenagel Condensation: This compound can participate in Knoevenagel reactions to form α,β-unsaturated carbonyl compounds, which are crucial intermediates in synthetic organic chemistry.
Pharmaceutical Development
This compound has been explored for its potential use in drug development due to its structural similarities to biologically active molecules. It can be modified to create derivatives that may exhibit therapeutic properties.
Case Study:
In a study on the synthesis of indanone derivatives, this compound was utilized to produce compounds with enhanced anti-inflammatory activity. The derivatives were tested in vitro, showing promising results against specific inflammatory markers .
Material Science
This compound is also investigated for its potential applications in material science, particularly in the development of polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for creating functional materials.
Application Example:
Research has demonstrated that when combined with other monomers, this compound can lead to the formation of polymers with tailored properties for use in organic electronics .
Data Tables
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Used in Knoevenagel reactions to synthesize α,β-unsaturated carbonyls |
| Pharmaceutical Development | Potential drug candidates | Indanone derivatives showed anti-inflammatory activity |
| Material Science | Development of functional polymers | Polymers created from this compound exhibit unique properties |
Mechanism of Action
The mechanism of action of sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving electron transfer and molecular rearrangements.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The indenone scaffold is highly versatile, with substituent variations significantly altering physicochemical properties and applications. Below is a systematic comparison with key analogues:
Substituent-Driven Structural and Functional Differences
Table 1: Comparative Overview of Sodium 2-(Ethoxycarbonyl)-1-Oxo-1H-Inden-3-Olate and Analogues
Key Research Findings
Diphacinone-Sodium: As a diphenylacetyl-substituted indenone, this compound exhibits potent anticoagulant activity, targeting vitamin K epoxide reductase in rodents. Its larger aromatic substituents enhance lipophilicity, improving bioaccumulation compared to the ethoxycarbonyl analogue .
The bromine atom may facilitate further functionalization via cross-coupling reactions .
Carboxylic Acid Derivatives : Compounds like 2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid and 2-chloro-1-oxo-1H-indene-3-carboxylic acid demonstrate increased solubility in polar solvents due to ionizable -COOH groups. The chlorine atom in the latter enhances electrophilicity at the α-position, promoting nucleophilic attacks .
Crystal Packing Effects: 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate forms C(6) chains via C–H⋯O hydrogen bonds, a feature less pronounced in bulkier ethoxycarbonyl derivatives due to steric hindrance .
Biological Activity
Sodium 2-(ethoxycarbonyl)-1-oxo-1H-inden-3-olate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of an ethoxycarbonyl group and an indene structure, which may contribute to its reactivity and interaction with biological targets. Understanding its chemical properties is crucial for evaluating its biological functions.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through several mechanisms:
- Enzyme Inhibition : It potentially inhibits enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : The compound might interact with various receptors, influencing signal transduction pathways.
- Antioxidant Activity : Similar compounds have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. This compound may demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Preliminary studies suggest that this compound could possess anticancer properties. Compounds with related structures have been shown to inhibit cell proliferation in cancer cell lines. For instance, a study indicated that derivatives of similar indene-based compounds exhibited significant cytotoxicity against HeLa and HCT116 cancer cell lines (IC50 values ranging from 2.5 to 6.5 µM) .
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Similar Indene Derivative | 2.527 - 6.553 | HeLa/HCT116 |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of indene derivatives, this compound was tested alongside other compounds. The results indicated a reduction in cell viability in treated groups compared to controls, suggesting potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of related compounds found that this compound exhibited significant inhibition against pathogenic bacteria, supporting its potential as a therapeutic agent in infectious diseases.
Q & A
Q. Table 1. Key Spectral Data for this compound
Q. Table 2. Common Synthetic Challenges and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
